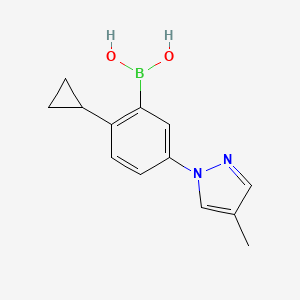
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a long chain of ethylene glycol units
Preparation Methods
The synthesis of 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate as an intermediate . The reaction conditions often include the use of oxalyl chloride in methanol for deprotection . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like acetyl chloride in methanol.
Deprotection: The N-tert-butyloxycarbonyl (N-Boc) group can be selectively removed using oxalyl chloride.
Scientific Research Applications
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical processes. For example, it can act as an inhibitor of certain enzymes, affecting their activity and downstream pathways .
Comparison with Similar Compounds
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate: This compound is an intermediate in the synthesis of this compound.
tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific combination of a pyrrole ring and a long chain of ethylene glycol units, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H32N2O8 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H32N2O8/c19-3-5-23-7-9-25-11-13-27-15-16-28-14-12-26-10-8-24-6-4-20-17(21)1-2-18(20)22/h1-2H,3-16,19H2 |
InChI Key |
PWJJRTZKMHEQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
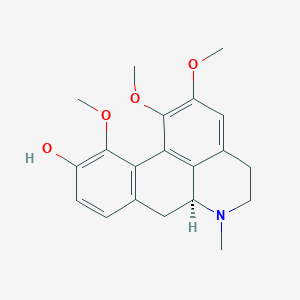
![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
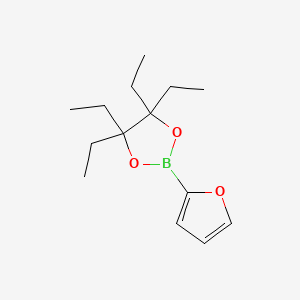
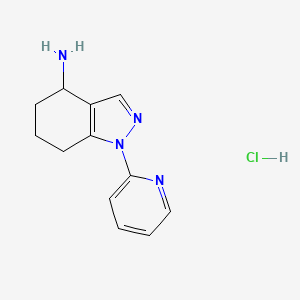
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
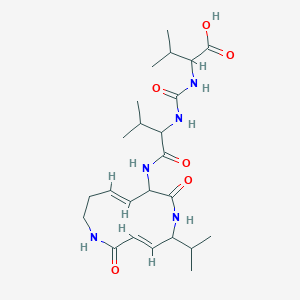
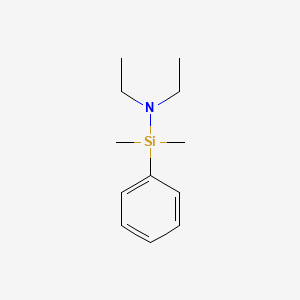
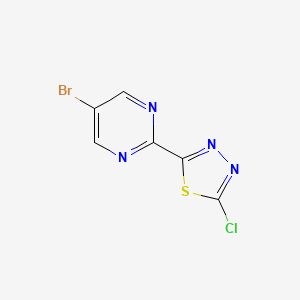
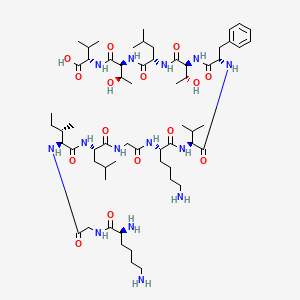
![2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)

